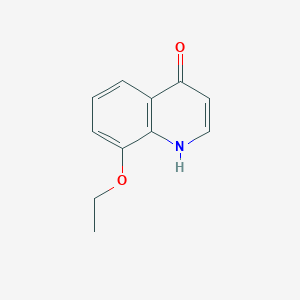

8-ethoxyquinolin-4-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline and its analogues has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline is a ubiquitous heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C9H7N . The exact molecular structure of 8-ethoxyquinolin-4-ol would need to be determined through advanced techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include various transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The exact chemical reactions that this compound can undergo would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación

8-ethoxyquinolin-4-ol has a wide range of applications in the field of scientific research. It has been found to possess antioxidant activity, and has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, analgesics, and anticonvulsants. In addition, this compound has been used as a catalyst in the synthesis of organic compounds, and has been used in the synthesis of a variety of heterocyclic compounds.

Mecanismo De Acción

Target of Action

8-Ethoxyquinolin-4-ol is a derivative of the 4-quinolone class of compounds . The primary targets of 4-quinolones are bacterial DNA gyrases . These enzymes are essential for the supercoiling of bacterial DNA, which allows bacteria to accommodate their very long chromosomes within the cell envelope . Unlike the comparable mammalian enzyme, bacterial DNA gyrase is susceptible to 4-quinolone antimicrobials .

Mode of Action

The interaction of 4-quinolones with bacterial DNA gyrases inhibits the supercoiling of bacterial DNA . This disruption of DNA supercoiling interferes with bacterial replication and transcription processes, leading to bacterial death . Some 4-quinolones, such as ciprofloxacin, norfloxacin, and ofloxacin, possess an additional killing mechanism that vastly increases their potency .

Biochemical Pathways

Given its structural similarity to other 4-quinolones, it is likely that it also interferes with the dna supercoiling process in bacteria, disrupting essential cellular processes such as replication and transcription .

Result of Action

The primary result of the action of 4-quinolones, including this compound, is the inhibition of bacterial growth and replication . By disrupting the supercoiling of bacterial DNA, these compounds interfere with essential cellular processes, leading to bacterial death .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The synthesis of 8-ethoxyquinolin-4-ol is relatively simple and can be conducted with a high yield and purity. In addition, this compound is relatively stable, and can be stored for extended periods of time. However, this compound can be toxic in high concentrations and should be handled with care. In addition, this compound is not soluble in water, and must be dissolved in an organic solvent prior to use.

Direcciones Futuras

The potential future directions of 8-ethoxyquinolin-4-ol research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be conducted into the synthesis of this compound and its potential applications in the industrial and pharmaceutical fields. Finally, additional research could be conducted into the safety and toxicity of this compound, as well as its potential environmental impacts.

Métodos De Síntesis

8-ethoxyquinolin-4-ol is synthesized through a reaction between an aromatic nitro compound and an alkyl halide in the presence of a base. The reaction is typically conducted in a solvent such as acetonitrile, and the resulting product is then purified by column chromatography. The yield of the reaction is typically high, and the purity of the product can reach up to 99%.

Safety and Hazards

While specific safety data for 8-ethoxyquinolin-4-ol is not available, safety data for similar compounds suggests that precautions should be taken to avoid ingestion, skin contact, and inhalation . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

Propiedades

IUPAC Name |

8-ethoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-10-5-3-4-8-9(13)6-7-12-11(8)10/h3-7H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIZYLPKXUTCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314848 | |

| Record name | 8-Ethoxy-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303121-06-4 | |

| Record name | 8-Ethoxy-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303121-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Ethoxy-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.